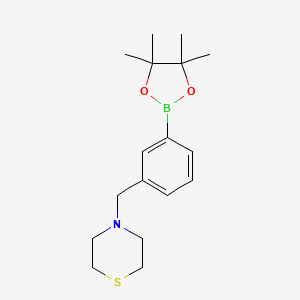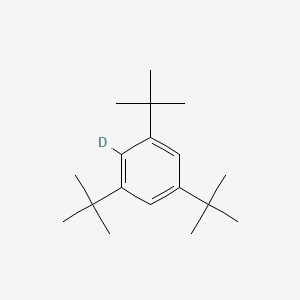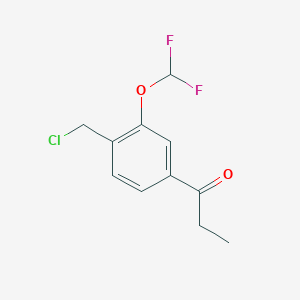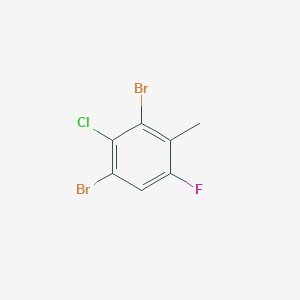
1,3-Dibromo-2,4-difluoro-6-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, two fluorine atoms, and one ethyl group are substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of ethylbenzene derivatives. The typical synthetic route includes:
Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.
化学反応の分析
Types of Reactions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce nitro or sulfonic groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the ethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,3-dihydroxy-2,4-difluoro-6-ethylbenzene.
科学的研究の応用
1,3-Dibromo-2,4-difluoro-6-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-dibromo-2,4-difluoro-6-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
1,3-Dibromo-2,4-difluorobenzene: Lacks the ethyl group, making it less hydrophobic.
1,3-Dibromo-2,4,6-trifluorobenzene: Contains an additional fluorine atom, altering its electronic properties.
1,3-Dibromo-2,4-difluoro-6-methylbenzene: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
Uniqueness
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is unique due to the specific combination of bromine, fluorine, and ethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H6Br2F2 |
|---|---|
分子量 |
299.94 g/mol |
IUPAC名 |
2,4-dibromo-1-ethyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c1-2-4-3-5(11)7(10)8(12)6(4)9/h3H,2H2,1H3 |
InChIキー |
QUHSDMQOOGMYFO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1Br)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)




![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

